molecular formula C14H18O4 B8562283 2-[4-(2-Methylpropanoyl)phenoxy]ethyl acetate CAS No. 106797-52-8

2-[4-(2-Methylpropanoyl)phenoxy]ethyl acetate

Cat. No. B8562283
M. Wt: 250.29 g/mol
InChI Key: FLKIJNISGLPWAC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05532112

Procedure details

336 g (3.2 mol) of isobutyryl chloride are added dropwise over the course of 40 minutes while stirring to 880 g. (8.8 mol) of anhydrous aluminium chloride in 480 ml of dichloromethane at -5 to 0° C. 540 g. (3.0 mol) of 2-phenoxyethyl acetate are then added dropwise over the course of 2 hours at the same temperature. The reaction mixture is stirred for a further 2 hours at the stated temperature and then poured into a mixture of 1.8 l of concentrated hydrochloric acid and 5 kg of ice. The organic phase is separated off and the aqueous layer is extracted with dichloromethane. The combined organic phases are washed with water, dried and evaporated, and the residue is distilled in vacuo. 740 g. of 4-(2-acetoxyethoxy)phenyl-2-propyl ketone of boiling point 145-152° C./0.3-0.5 torr are obtained. b) 205 g. (1.0 mol) of 4-(2-acetoxyethoxy)phenyl 2-propyl ketone are dissolved in 200 ml of glacial acetic acid, and 192 g. (1.2 mol) of bromine are added over the course of 2 hours with stirring at 25° C. The mixture is then stirred for about a further 10 hours and then poured into 3 L of ice water. The product is extracted with ethyl acetate. The combined extracts are dried, and 365 g. of a viscous oil are obtained by evaporation. This oil is dissolved in 1 L of ethanol, and 380 g. of 32% strength sodium hydroxide solution are added over the course of 20 minutes with stirring at 25° C. The mixture is stirred for a further 10 minutes and the ethanol is then removed. The oily residue is transferred into 3 l of ice water, and this mixture is extracted repeatedly with a total of 1.5 l of ethyl acetate. After drying, filtering and evaporating the solution, 250 g. of an oily crude product are isolated. Through recrystallization from acetone/petroleum ether and/or chromatographic purification, 145 g of 4-(2-hydroxyethoxy)phenyl 2-hydroxy-2-propyl ketone are obtained in the form of a colourless solid of melting point 88°-90° C.
Quantity
1 mol
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
1.2 mol
Type
reactant
Reaction Step Two
[Compound]
Name
ice water
Quantity
3 L
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
1 L
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[CH3:1][CH:2]([C:4]([C:6]1[CH:11]=[CH:10][C:9]([O:12][CH2:13][CH2:14][O:15]C(=O)C)=[CH:8][CH:7]=1)=[O:5])[CH3:3].BrBr.[OH-:21].[Na+]>C(O)(=O)C.C(O)C>[OH:21][C:2]([C:4]([C:6]1[CH:11]=[CH:10][C:9]([O:12][CH2:13][CH2:14][OH:15])=[CH:8][CH:7]=1)=[O:5])([CH3:3])[CH3:1] |f:2.3|

Inputs

Step One
Name
Quantity
1 mol
Type
reactant
Smiles
CC(C)C(=O)C1=CC=C(C=C1)OCCOC(C)=O
Name
Quantity
200 mL
Type
solvent
Smiles
C(C)(=O)O
Step Two
Name
Quantity
1.2 mol
Type
reactant
Smiles
BrBr
Step Three
Name
ice water
Quantity
3 L
Type
reactant
Smiles
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Step Five
Name
Quantity
1 L
Type
solvent
Smiles
C(C)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
25 °C
Stirring
Type
CUSTOM
Details
with stirring at 25° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
The mixture is then stirred for about a further 10 hours
Duration
10 h
EXTRACTION
Type
EXTRACTION
Details
The product is extracted with ethyl acetate
CUSTOM
Type
CUSTOM
Details
The combined extracts are dried
CUSTOM
Type
CUSTOM
Details
of a viscous oil are obtained by evaporation
STIRRING
Type
STIRRING
Details
with stirring at 25° C
STIRRING
Type
STIRRING
Details
The mixture is stirred for a further 10 minutes
Duration
10 min
CUSTOM
Type
CUSTOM
Details
the ethanol is then removed
EXTRACTION
Type
EXTRACTION
Details
this mixture is extracted repeatedly with a total of 1.5 l of ethyl acetate
CUSTOM
Type
CUSTOM
Details
After drying
FILTRATION
Type
FILTRATION
Details
filtering
CUSTOM
Type
CUSTOM
Details
evaporating the solution, 250 g

Outcomes

Product
Name
Type
product
Smiles
OC(C)(C)C(=O)C1=CC=C(C=C1)OCCO

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.